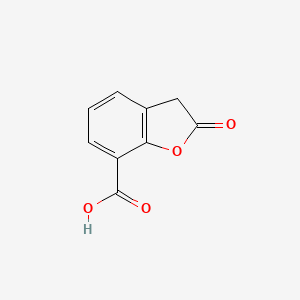

N-methyl-5-phenyl-1,3-thiazol-2-amine

Overview

Description

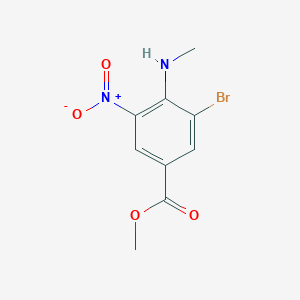

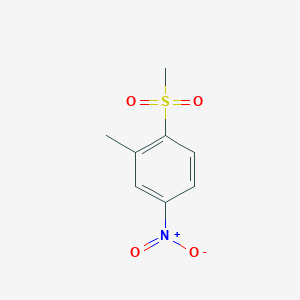

“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1344198-25-9 . It is a powder at room temperature . The molecular weight of this compound is 190.27 .

Synthesis Analysis

Thiazoles are organic five-aromatic ring compounds . They are used to obtain free carbene particles and complexed with transition metals . Aryl thiazoles were prepared and evaluated for their anticancer actions .Molecular Structure Analysis

The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used in the reaction of Stetter and benzoin condensation . They have potent biological applications .Physical And Chemical Properties Analysis

“N-methyl-5-phenyl-1,3-thiazol-2-amine” is a powder at room temperature . It has a molecular weight of 190.27 .Scientific Research Applications

Medicinal Chemistry Antileishmanial Agents

Thiazole derivatives, including compounds similar to N-methyl-5-phenyl-1,3-thiazol-2-amine, have been studied for their potential as antileishmanial agents. These studies involve structure-activity relationship analyses to optimize their effectiveness against Leishmania parasites .

Drug Design Simplified Drug-like Properties

Research has focused on modifying the structure of thiazole compounds to obtain simpler molecules with more suitable drug-like properties. This includes maintaining the central 2-aminothiazole core while altering other parts of the molecule .

Biological Activity Antifungal Applications

Thiazole derivatives have been synthesized and screened for their antifungal activity. This includes the creation of compounds with a 2-aminothiazole core and various substitutions, which are then tested against fungal strains .

Anti-inflammatory Activity

Studies have indicated the importance of thiazole moieties, such as N-phenylaminothiozole, in exhibiting anti-inflammatory activity. These compounds are part of a larger group of multitargeted bioactive molecules being explored for their therapeutic potential .

Materials Science Chemical Scaffolding

The unique structure of thiazole derivatives allows them to be used as scaffolds in materials science applications. Their versatility can address various scientific challenges across different fields.

Synthesis and Evaluation Diverse Biological Activities

Thiazoles are known for their diverse biological activities, which makes them valuable in both synthesis and biological evaluation processes. This includes exploring their potential in areas like medicinal chemistry and pharmacology .

Mechanism of Action

Target of Action

These include various enzymes and receptors in the body, which play crucial roles in numerous physiological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets in a way that can either activate or inhibit the biochemical pathways and enzymes, or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of N-methyl-5-phenyl-1,3-thiazol-2-amine.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

Future Directions

Thiazoles are one of the significant potential things in the mainly increasing chemical world of compounds having notable pharmacological actions . They are being prepared for expenditure in cancer therapy . Further refinement of the microbiological profile and hit-to-lead optimization is expected .

properties

IUPAC Name |

N-methyl-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMADQKOPLFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-5-phenyl-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanecarboxylic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester](/img/structure/B1428785.png)

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)